2-Methoxy-9,9-diphenyl-9H-fluorene
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Overview
Description
2-Methoxy-9,9-diphenyl-9H-fluorene is an organic compound with the molecular formula C26H20O and a molecular weight of 348.44 g/mol . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a methoxy group and two phenyl groups attached to the fluorene core. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-9,9-diphenyl-9H-fluorene typically involves the reaction of 9,9-diphenylfluorene with methanol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and other nucleophiles are employed.
Major Products
Oxidation: Formation of 9,9-diphenylfluorenone.
Reduction: Formation of partially or fully hydrogenated fluorene derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-9,9-diphenyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2-Methoxy-9,9-diphenyl-9H-fluorene involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The phenyl groups contribute to the compound’s hydrophobicity, affecting its solubility and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
9H-Fluorene: The parent compound without the methoxy and phenyl groups.
3-Methoxy-9,9-dimethyl-9H-fluorene: A similar compound with different substituents.
9,9-Bis[4-[(4-ethenylphenyl)methoxy]phenyl]-9H-fluorene: A more complex derivative used in optoelectronic applications.
Uniqueness
2-Methoxy-9,9-diphenyl-9H-fluorene is unique due to its specific combination of a methoxy group and two phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of advanced materials and in various research applications .
Properties
IUPAC Name |
2-methoxy-9,9-diphenylfluorene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O/c1-27-21-16-17-23-22-14-8-9-15-24(22)26(25(23)18-21,19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRQCOUXJDARDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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